

Hexanoylglycine-d11 certificate of analysis and specifications

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Compound of Interest

Compound Name: Hexanoylglycine-d11

Cat. No.: B12420014

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In-Depth Technical Guide: Hexanoylglycine-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Hexanoylglycine-d11**, including its certificate of analysis, specifications, and its application in analytical methodologies. This document is intended for use by researchers, scientists, and professionals in drug development who are engaged in metabolic research and the diagnosis of inherited metabolic disorders.

Certificate of Analysis and Specifications

Hexanoylglycine-d11 is the deuterated form of Hexanoylglycine and is primarily utilized as an internal standard in stable isotope dilution analysis for the quantification of Hexanoylglycine. Due to its use as an internal standard, its specifications are critical for accurate analytical measurements. Below is a summary of available specifications for both the deuterated and non-deuterated forms.

Hexanoylglycine-d11

Parameter	Specification
Molecular Formula	C ₈ H ₄ D ₁₁ NO ₃
Molecular Weight	184.28
Purity	≥98%
Form	Solid
Storage	-20°C

Hexanoylglycine

Parameter	Specification	Reference
CAS Registry No.	24003-67-6	[1]
Formal Name	N-1-oxohexyl-glycine	[1]
Synonym	NSC 224460	[1]
Molecular Formula	C ₈ H ₁₅ NO ₃	[1]
Formula Weight	173.2	[1]
Purity	≥95%	[2]
Supplied as	A crystalline solid	
Storage	-20°C	
Stability	≥ 4 years	
Solubility	DMF: ~50 mg/ml, DMSO: ~30 mg/ml, Ethanol: ~50 mg/ml, PBS (pH 7.2): ~5 mg/ml	[1]

Experimental Protocols

Hexanoylglycine is a key biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited disorder of fatty acid oxidation.[1][3] Its accurate quantification in biological matrices like urine is crucial for diagnosis. The gold-standard method for this analysis

is stable isotope dilution gas chromatography-mass spectrometry (GC-MS), which utilizes **Hexanoylglycine-d11** as an internal standard.^[4]

Stable Isotope Dilution Analysis of Hexanoylglycine in Urine by GC-MS

This protocol outlines the key steps for the quantitative analysis of Hexanoylglycine in urine.

1. Sample Preparation:

- A known amount of the internal standard, **Hexanoylglycine-d11**, is added to a urine sample.
- The sample is then acidified.
- The acylglycines are extracted from the urine using an organic solvent (e.g., ethyl acetate).
- The organic extract is evaporated to dryness.

2. Derivatization:

- To increase volatility for GC analysis, the dried extract is derivatized. A common method is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the carboxyl and N-H groups to their trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis:

- The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
- Gas Chromatography (GC): The derivatized compounds are separated on a capillary column (e.g., a nonpolar or medium-polarity column). The temperature program is optimized to ensure good separation of Hexanoylglycine from other components in the sample.
- Mass Spectrometry (MS): The mass spectrometer is operated in the selected ion monitoring (SIM) mode. Specific ions for both the derivatized Hexanoylglycine and the derivatized **Hexanoylglycine-d11** internal standard are monitored.

- For TMS-derivatized Hexanoylglycine, characteristic ions are selected for quantification and confirmation.
- For TMS-derivatized **Hexanoylglycine-d11**, the corresponding mass-shifted ions are monitored.

4. Quantification:

- A calibration curve is generated by analyzing standards containing known concentrations of Hexanoylglycine and a fixed concentration of **Hexanoylglycine-d11**.
- The ratio of the peak area of the analyte (Hexanoylglycine) to the peak area of the internal standard (**Hexanoylglycine-d11**) is calculated for both the standards and the unknown samples.
- The concentration of Hexanoylglycine in the urine sample is determined by comparing its peak area ratio to the calibration curve.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Hexanoylglycine Formation in MCAD Deficiency

In individuals with MCAD deficiency, the mitochondrial beta-oxidation of medium-chain fatty acids is impaired.[5] This leads to an accumulation of medium-chain acyl-CoAs, particularly hexanoyl-CoA. The body attempts to detoxify this buildup by conjugating hexanoyl-CoA with glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase. This results in the formation of Hexanoylglycine, which is then excreted in the urine at elevated levels.

Caption: Metabolic pathway of Hexanoylglycine formation in MCAD deficiency.

Experimental Workflow for Hexanoylglycine Analysis

The following diagram illustrates the general workflow for the quantification of Hexanoylglycine in a biological sample using stable isotope dilution GC-MS.

Caption: Workflow for Hexanoylglycine analysis by GC-MS.

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